

In-Depth Technical Guide to the Molecular Properties and Structure of GV2-20

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Compound of Interest

Compound Name: GV2-20

Cat. No.: B15577915

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Abstract

GV2-20 is a small molecule identified as a potent inhibitor of carbonic anhydrase 2 (CA2), a ubiquitous metalloenzyme involved in a wide range of physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of **GV2-20**. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its inhibitory potency against various human carbonic anhydrase isoforms and its antiproliferative effects on cancer cell lines. Furthermore, this guide elucidates the key signaling pathways influenced by the inhibition of carbonic anhydrase II, offering insights into the potential therapeutic applications of **GV2-20**.

Molecular Structure and Physicochemical Properties

GV2-20, with the chemical formula C₁₅H₁₃N₃O₆, was discovered through an in silico target fishing protocol.^[1] Its structure is characterized by a 4-(phenethylamino)-3,5-dinitrobenzoic acid core.

Table 1: Physicochemical Properties of **GV2-20**

Property	Value	Reference
Molecular Formula	C15H13N3O6	[1]
Molecular Weight	331.28 g/mol	[1]
CAS Number	346411-65-2	[1]
Chemical Name	4-(phenethylamino)-3,5-dinitrobenzoic acid	[1]

Biological Activity

Inhibition of Carbonic Anhydrase Isoforms

GV2-20 has been demonstrated to be a potent inhibitor of several human (h) carbonic anhydrase isoforms. The inhibitory activity, expressed as the inhibition constant (K_i), varies across the different isoforms, indicating a degree of selectivity.

Table 2: Inhibitory Activity (K_i) of **GV2-20** against Human Carbonic Anhydrase Isoforms

Isoform	Ki (nM)
hCA I	1015
hCA II	92
hCA III	34000
hCA IV	513
hCA VA	904
hCA VB	865
hCA VI	784
hCA VII	64
hCA IX	66
hCA XII	87
hCA XIII	396
hCA XIV	858

Data compiled from studies citing the primary work of Mori et al. (2015).

Antiproliferative Activity

GV2-20 has exhibited significant antiproliferative effects in chronic myeloid leukemia (CML) cell lines.

Table 3: Antiproliferative Activity of **GV2-20**

Cell Line	IC50 (μM)	Incubation Time (h)
K-562	~15	96
Jurl-MK1	Not explicitly quantified, but showed a 45% decrease in viability at 15 μM	96
Jurl-MK2	Not explicitly quantified, but showed a 40% decrease in viability at 15 μM	120

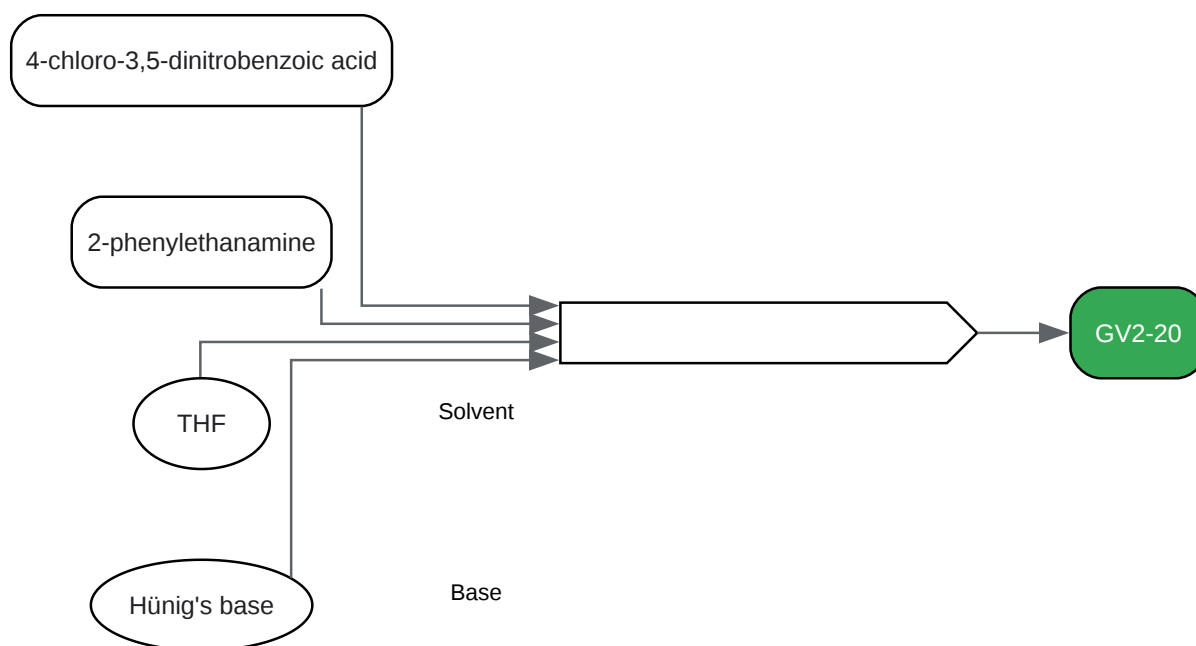
Data from Mori et al. (2015).[2]

Experimental Protocols

Synthesis of GV2-20

The synthesis of **GV2-20** is achieved through a nucleophilic aromatic substitution reaction.

Experimental Workflow for GV2-20 Synthesis



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Caption: Synthetic scheme for **GV2-20**.

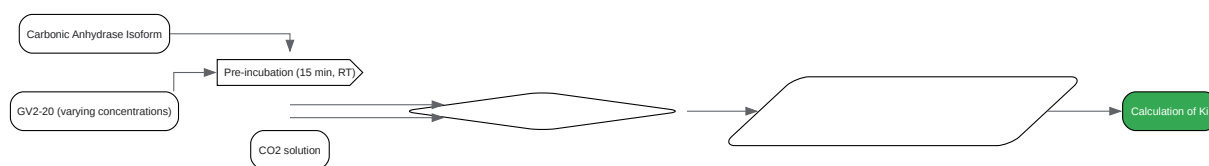
Protocol:

- To a solution of 4-chloro-3,5-dinitrobenzoic acid in tetrahydrofuran (THF), add 2-phenylethanamine and Hünig's base (N,N-diisopropylethylamine).
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield **GV2-20**.^[1]

Carbonic Anhydrase Inhibition Assay

The inhibitory potency of **GV2-20** against various carbonic anhydrase isoforms is determined using a stopped-flow CO₂ hydration assay.^{[3][4]}

Experimental Workflow for CA Inhibition Assay



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Caption: Workflow for carbonic anhydrase inhibition assay.

Protocol:

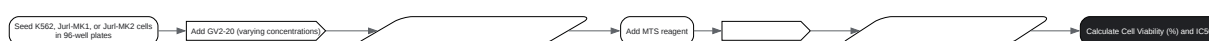
- Recombinant human CA isoforms are used.

- A stopped-flow instrument is employed to measure the CO₂ hydration activity.
- The assay buffer is typically a Tris-SO₄ buffer (50 mM, pH 7.4).[1]
- The enzyme and inhibitor are pre-incubated for 15 minutes at room temperature.
- The reaction is initiated by mixing the enzyme/inhibitor solution with a CO₂-saturated solution.
- The change in pH is monitored using a pH indicator, and the initial rates of reaction are recorded.
- Inhibition constants (K_i) are calculated by fitting the data to the appropriate inhibition model.

Antiproliferative Activity Assay (MTS Assay)

The effect of **GV2-20** on the viability of cancer cell lines is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[5][6][7][8]

Experimental Workflow for MTS Assay



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Caption: Workflow for MTS cell viability assay.

Protocol:

- Cancer cell lines (K-562, Jurk-MK1, Jurk-MK2) are cultured in appropriate media and conditions.
- Cells are seeded in 96-well plates at a suitable density.
- After cell attachment (for adherent cells) or a brief settling period (for suspension cells), they are treated with various concentrations of **GV2-20**.

- The plates are incubated for the specified duration (96-120 hours).
- Following incubation, the MTS reagent is added to each well.
- The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
- The absorbance is measured at 490 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined.

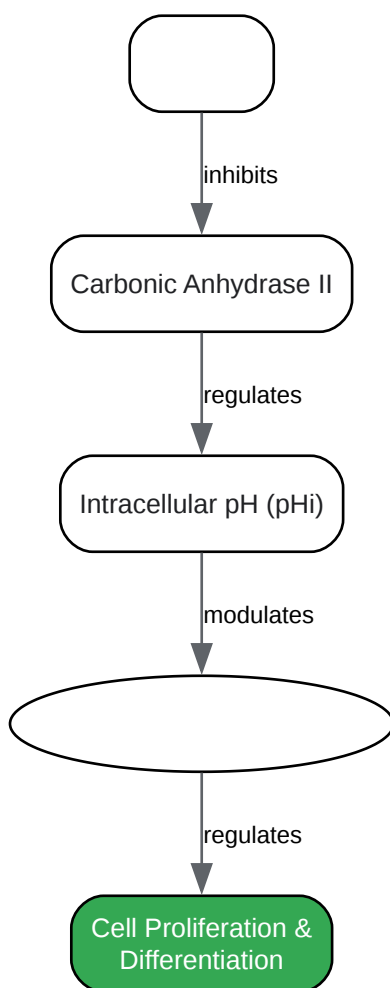
Signaling Pathways

The inhibition of carbonic anhydrase II by **GV2-20** can modulate several downstream signaling pathways, primarily through its influence on intracellular pH and ion homeostasis.

JNK Signaling Pathway

Inhibition of CAII can lead to an increase in intracellular pH, which in turn can affect the c-Jun N-terminal kinase (JNK) signaling pathway. Alterations in JNK signaling are implicated in the regulation of cell proliferation and differentiation.

CAII Inhibition and JNK Signaling



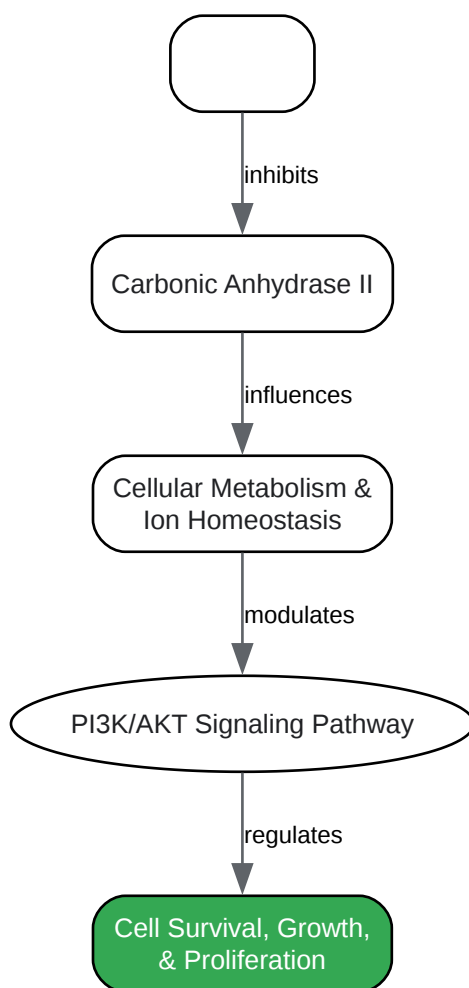
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Caption: Impact of **GV2-20** on the JNK signaling pathway.

PI3K/AKT Signaling Pathway

Carbonic anhydrase II activity has also been linked to the PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and metabolism. Inhibition of CAII may indirectly influence this pathway.

CAII Inhibition and PI3K/AKT Signaling



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Caption: Potential influence of **GV2-20** on the PI3K/AKT pathway.

Conclusion

GV2-20 is a novel carbonic anhydrase inhibitor with significant antiproliferative properties. Its well-defined molecular structure and selective inhibition profile against various CA isoforms make it a valuable tool for studying the roles of these enzymes in health and disease. The detailed experimental protocols provided herein offer a foundation for further investigation and development of **GV2-20** and related compounds as potential therapeutic agents. The elucidation of its impact on key signaling pathways, such as JNK and PI3K/AKT, opens new avenues for exploring its mechanism of action and identifying potential cancer therapeutic strategies. Further research is warranted to fully characterize the pharmacological potential of **GV2-20**.

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